Mercuric fluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

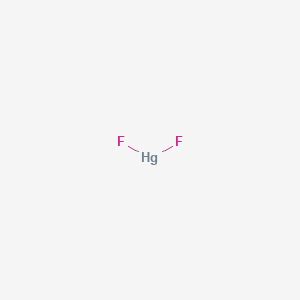

IUPAC Name |

difluoromercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2FH.Hg/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSYTQMJOCCCQS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Hg]F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F2Hg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601337587 | |

| Record name | Mercury fluoride (HgF2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601337587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Off-white odorless powder; Insoluble in water; [Alfa Aesar MSDS] | |

| Record name | Mercuric fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20799 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7783-39-3 | |

| Record name | Mercury fluoride (HgF2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mercuric fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercury fluoride (HgF2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mercury fluoride (HgF2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601337587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mercury difluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Mercuric Fluoride (HgF₂)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of mercuric fluoride (B91410) (HgF₂). The information is compiled from crystallographic databases and scientific literature to serve as a valuable resource for researchers in chemistry, materials science, and drug development.

Introduction to Mercuric Fluoride

This compound, or mercury(II) fluoride, is an inorganic compound with the chemical formula HgF₂. It is a white, crystalline solid that is hygroscopic and reacts with water. At ambient conditions, this compound is known to exist in two crystalline polymorphs: a cubic form with the fluorite structure and an orthorhombic form with the cotunnite structure. Under high pressure, the cubic phase undergoes a transition to the more stable orthorhombic phase.

Crystal Structure and Lattice Parameters

This compound exhibits polymorphism, primarily adopting a cubic or an orthorhombic crystal structure at ambient pressure. High-pressure studies have shown a phase transition from the cubic to the orthorhombic structure at approximately 4.7 GPa.

Cubic Crystal System - Fluorite Structure

The cubic polymorph of this compound crystallizes in the fluorite (CaF₂) structure type. This structure is characterized by a face-centered cubic (FCC) lattice of mercury cations, with fluoride anions occupying the tetrahedral interstitial sites.

Table 1: Crystallographic Data for Cubic this compound (Fluorite Structure)

| Parameter | Value |

| Crystal System | Cubic |

| Space Group | Fm-3m (No. 225) |

| Lattice Constant (a) | 5.54 Å |

| Unit Cell Volume | 169.95 ų |

| Formula Units (Z) | 4 |

Table 2: Atomic Coordinates for Cubic this compound (Fluorite Structure)

| Atom | Wyckoff Position | x | y | z |

| Hg | 4a | 0 | 0 | 0 |

| F | 8c | 0.25 | 0.25 | 0.25 |

Orthorhombic Crystal System - Cotunnite Structure

The orthorhombic polymorph of this compound adopts the cotunnite (PbCl₂) structure type. This structure is more complex than the fluorite type and is the stable phase at high pressures.

Table 3: Crystallographic Data for Orthorhombic this compound (Cotunnite Structure)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma (No. 62) |

| Lattice Constant (a) | 3.773 Å[1] |

| Lattice Constant (b) | 5.961 Å[1] |

| Lattice Constant (c) | 7.299 Å[1] |

| Unit Cell Volume | 164.19 ų[1] |

| Formula Units (Z) | 4 |

Table 4: Atomic Coordinates for Orthorhombic this compound (Cotunnite Structure)

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound have been reported:

-

Reaction of Mercury(II) Oxide with Hydrogen Fluoride: This is the most common method for producing HgF₂. The reaction is as follows: HgO + 2HF → HgF₂ + H₂O

-

Fluorination of Mercury(II) Chloride: this compound can also be prepared by the direct fluorination of mercuric chloride: HgCl₂ + F₂ → HgF₂ + Cl₂

Single Crystal Growth

Obtaining single crystals of sufficient size and quality is crucial for X-ray diffraction studies. While a specific, detailed protocol for the single-crystal growth of HgF₂ is not extensively documented, a general approach for inorganic halides can be adapted. A vapor transport method would be a suitable technique.

Generalized Vapor Transport Method for Crystal Growth:

-

Apparatus: A sealed quartz ampoule is typically used. The ampoule is placed in a two-zone tube furnace, allowing for a precise temperature gradient.

-

Procedure:

-

A polycrystalline sample of synthesized HgF₂ is placed at one end of the quartz ampoule (the source zone).

-

The ampoule is evacuated and sealed under a high vacuum.

-

The furnace is heated to establish a temperature gradient, with the source zone at a higher temperature (T₂) and the growth zone at a lower temperature (T₁).

-

The HgF₂ sublimes in the hotter zone and is transported via the vapor phase to the cooler zone.

-

Single crystals of HgF₂ will nucleate and grow in the cooler zone over a period of several days to weeks.

-

-

Critical Parameters: The success of the crystal growth is highly dependent on the temperatures (T₁ and T₂), the temperature gradient, the purity of the starting material, and the cleanliness of the ampoule.

Single-Crystal X-ray Diffraction

A standard single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector) is used to determine the crystal structure.

General Workflow for Structure Determination:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is exposed to the X-ray beam, and the diffraction pattern is collected as the crystal is rotated. A full sphere of diffraction data is collected.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors and to extract the intensities of the individual reflections.

-

Structure Solution and Refinement: The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods. The structural model is then refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Visualizations

The following diagrams illustrate the synthesis pathways for this compound and the relationship between its two primary crystal structures.

Caption: Synthesis pathways for this compound (HgF₂).

Caption: Relationship between the cubic and orthorhombic polymorphs of HgF₂.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Mercuric Fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of mercuric fluoride (B91410) (HgF₂). The information is curated for professionals in research, scientific analysis, and drug development who require detailed and accurate data on this inorganic compound.

Core Physical and Chemical Properties

Mercuric fluoride, also known as mercury(II) fluoride, is an inorganic salt with the chemical formula HgF₂. It is a white crystalline solid that is highly sensitive to moisture.[1] Below is a summary of its key physical and chemical properties.

Physical Properties of this compound

| Property | Value |

| Molecular Formula | HgF₂[1][2] |

| Molar Mass | 238.59 g/mol [2][3] |

| Appearance | White crystalline powder or cubic crystals[1][3] |

| Density | 8.95 g/cm³[3][4] |

| Melting Point | 645 °C (decomposes)[3][4][5] |

| Boiling Point | >650 °C[1][4][6] |

| Solubility | Reacts with water[2][6]. Insoluble in water.[2] |

Chemical Properties of this compound

This compound is a reactive compound, particularly in the presence of moisture. It serves as a fluorinating agent in organic synthesis.[3]

Hydrolysis: When exposed to water for prolonged periods, this compound turns yellow and undergoes hydrolysis.[1][2]

Synthesis: this compound can be synthesized through several methods, including the reaction of mercuric chloride with fluorine gas or the reaction of mercuric oxide with hydrogen fluoride.[1][7]

Experimental Protocols

Synthesis of this compound from Mercuric Oxide and Hydrogen Fluoride

Objective: To synthesize this compound by reacting mercuric oxide with hydrogen fluoride.

Reaction: HgO + 2HF → HgF₂ + H₂O[7]

Procedure:

-

Place mercuric oxide in a reaction vessel.

-

Introduce a stream of hydrogen fluoride gas over the mercuric oxide.

-

The reaction can be carried out at temperatures of at least 250 °C in the presence of gaseous oxygen to prevent the dissociation of mercuric oxide.[8]

-

A higher temperature, around 450 °C, can also be employed.[8]

-

The resulting this compound is a white crystalline solid.

Visualizations

Experimental Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Logical Relationship of this compound Properties

Caption: Interrelation of this compound's properties.

References

- 1. This compound [drugfuture.com]

- 2. Mercury fluoride (HgF2) | F2Hg | CID 82209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. WebElements Periodic Table » Mercury » mercury difluoride [winter.group.shef.ac.uk]

- 5. americanelements.com [americanelements.com]

- 6. 7783-39-3 CAS MSDS (MERCURY(II) FLUORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Mercury(II) fluoride - Wikipedia [en.wikipedia.org]

- 8. US2757070A - Preparation of this compound by reaction of mercuric oxide and hydrogen fluoride gas - Google Patents [patents.google.com]

A Technical Guide to the Solubility of Mercuric Fluoride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercuric fluoride (B91410) (HgF₂), a white crystalline solid, is a powerful fluorinating agent utilized in various organic syntheses.[1][2] Understanding its solubility in different organic solvents is crucial for its effective application in reaction chemistry, particularly in the context of drug development where solvent choice can significantly impact reaction kinetics, yield, and purity. This guide provides a comprehensive overview of the available data on the solubility of mercuric fluoride in organic solvents, details experimental protocols for its determination, and offers a general workflow for solubility testing.

Data Presentation: Solubility of this compound

The available literature on the quantitative solubility of this compound in common organic solvents is notably limited. While it is generally described as being soluble in polar solvents, specific numerical data are scarce.[2] This lack of data highlights an area ripe for further investigation.

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound based on general statements found in the literature. It is important to note that these are not based on comprehensive experimental studies but rather on general chemical principles and observations.

| Solvent Class | General Solubility Description | Reference |

| Polar Protic Solvents (e.g., water, alcohols) | Reacts with water.[3][4] Solubility in alcohols is not well-documented but is expected to be limited due to reaction potential. | [3][4] |

| Polar Aprotic Solvents (e.g., THF, DMF, DMSO) | Generally described as soluble in polar solvents, which would include polar aprotic solvents. | [2] |

| Nonpolar Solvents (e.g., hexane, toluene) | Expected to be poorly soluble based on the polar nature of HgF₂. | - |

Quantitative Solubility Data

To date, specific quantitative solubility data for this compound in common organic solvents has not been widely published. The only available data is for its solubility in hydrogen fluoride, an inorganic solvent.

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Reference |

| Hydrogen Fluoride | -25.2 | 0.61 | [5] |

| Hydrogen Fluoride | -7.8 | 0.62 | [5] |

| Hydrogen Fluoride | 11.9 | 0.54 | [5] |

Experimental Protocols: Determination of this compound Solubility

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This protocol is adapted from standard laboratory procedures for solubility determination and incorporates necessary safety precautions for handling a highly toxic and reactive mercury compound.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (HgF₂) of high purity

-

Anhydrous organic solvent of interest

-

Constant temperature bath or incubator

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with airtight caps (B75204) (e.g., screw-cap vials with PTFE liners)

-

Magnetic stirrer and stir bars

-

Syringe filters (PTFE, 0.2 µm pore size)

-

Volumetric flasks and pipettes

-

Appropriate analytical instrument for mercury quantification (e.g., Atomic Absorption Spectrometer, Inductively Coupled Plasma Mass Spectrometer)

Safety Precautions:

-

Extreme Toxicity: this compound is highly toxic by inhalation, ingestion, and skin contact. All handling must be performed in a certified fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles at all times.

-

Waste Disposal: All mercury-contaminated waste must be disposed of according to institutional and national regulations for hazardous waste.

-

Reactivity: this compound reacts with water. Ensure all glassware and solvents are scrupulously dried before use.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Record the initial mass of this compound.

-

Add a known volume or mass of the anhydrous organic solvent to the vial.

-

Seal the vial tightly and place it in a constant temperature bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a predetermined equilibration time (e.g., 24-48 hours) to ensure saturation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, stop stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed volumetric flask to remove any undissolved solid.

-

Record the final volume or mass of the filtered solution.

-

-

Quantification of Dissolved this compound:

-

Dilute the filtered solution to a suitable concentration for analysis using the chosen analytical method.

-

Analyze the concentration of mercury in the diluted solution using a calibrated analytical instrument.

-

-

Calculation of Solubility:

-

From the measured concentration of mercury, calculate the mass of this compound in the filtered aliquot.

-

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) using the mass of dissolved this compound and the volume or mass of the solvent in the aliquot.

-

Mandatory Visualization

The following diagram illustrates a general workflow for the experimental determination of this compound solubility.

Conclusion

The solubility of this compound in organic solvents remains a significant knowledge gap in the field of synthetic chemistry. This guide has summarized the limited available data and provided a detailed, safety-conscious protocol for its experimental determination. Further research to generate quantitative solubility data for a range of common organic solvents is essential for the broader and more controlled application of this important fluorinating agent in research and development, including in the synthesis of novel pharmaceutical compounds.

References

Theoretical and Computational Studies of Mercuric Fluoride: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals December 16, 2025

Abstract

Mercuric fluoride (B91410) (HgF₂), a simple diatomic halide, presents a fascinating case study in the interplay of relativistic effects, ionic bonding, and solid-state properties. Due to the high toxicity of mercury compounds, theoretical and computational methods are indispensable for safely investigating its characteristics. This guide provides a comprehensive overview of the computational approaches used to study HgF₂, details relevant experimental protocols for synthesis and characterization, and presents a comparative analysis of theoretical and experimental data. The content is tailored for professionals in chemical research, materials science, and related fields, offering a foundational understanding of the methodologies and key findings concerning this unique compound. It should be noted that mercuric fluoride is a highly toxic inorganic compound with no applications in drug development or biological signaling pathways; its study is of interest to fundamental and materials chemistry.

Introduction to this compound (HgF₂) and Computational Chemistry

This compound is a white, crystalline solid that adopts the fluorite crystal structure under ambient conditions.[1][2] As a compound containing a heavy 6th-period element, mercury, its electronic structure and properties are significantly influenced by relativistic effects. These effects, stemming from the high velocity of core electrons, cause a contraction of s and p orbitals and an expansion of d and f orbitals, which in turn impacts bonding and molecular geometry.[3][4]

Computational chemistry provides a powerful and safe alternative to extensive laboratory work with hazardous materials like HgF₂. Methods such as Density Functional Theory (DFT) allow for the ab initio (from first principles) calculation of molecular and solid-state properties, including electronic band structures, vibrational frequencies, and bond lengths.[5][6] These theoretical predictions can then be validated against experimental data, providing a deeper understanding of the material's behavior.

Theoretical and Computational Methodologies

The accurate theoretical description of HgF₂ requires methods that can adequately handle both electron correlation and significant relativistic effects.

Density Functional Theory (DFT)

DFT is the most common computational method for studying HgF₂ due to its favorable balance of accuracy and computational cost.[5][6] The core of a DFT calculation is the choice of the exchange-correlation functional, which approximates the complex many-body electronic interactions.

-

Functionals : For solid-state HgF₂, calculations have been performed using the Local Density Approximation (LDA).[5][7] For molecular calculations involving mercury, hybrid functionals like B3LYP are also frequently employed.[8]

-

Basis Sets : Because mercury is a heavy element, standard basis sets are insufficient. Relativistic effects are typically incorporated through the use of Effective Core Potentials (ECPs), which replace the core electrons with a potential, simplifying the calculation. The Stuttgart relativistic ECP is a common choice for mercury.[8] All-electron scalar relativistic basis sets, such as those developed by Dyall, provide an alternative with higher accuracy.[9] For fluorine, Pople-style basis sets like 6-311++G(d,p) or correlation-consistent basis sets are used.[8]

-

Relativistic Hamiltonians : For more precise calculations, scalar relativistic Hamiltonians such as the Zeroth-Order Regular Approximation (ZORA) or the Douglas-Kroll-Hess (DKH) Hamiltonian can be used to account for relativistic effects on the valence electrons more explicitly.[10]

Computational Workflow

A typical computational study of HgF₂ follows a standardized workflow. This process involves building a model of the system, performing geometry optimization to find the lowest energy structure, and then calculating various properties of interest. The results are then analyzed and compared with available experimental data for validation.

Experimental Protocols

Experimental work with this compound requires stringent safety protocols due to its high toxicity. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of this compound

The most common synthesis route involves the reaction of mercuric oxide (HgO) with hydrogen fluoride (HF) gas at elevated temperatures.[1][4]

Objective: To synthesize anhydrous this compound (HgF₂) from mercuric oxide (HgO).

Materials:

-

Red mercuric oxide (HgO) powder

-

Anhydrous hydrogen fluoride (HF) gas

-

Oxygen (O₂) gas (optional, to suppress thermal dissociation of HgO)

-

Nickel or stainless steel reaction boat

-

Tube furnace with temperature control

-

Inert gas (e.g., Nitrogen or Argon) for purging

Procedure:

-

Preparation: Place a weighed amount of dry mercuric oxide powder into a nickel or stainless steel reaction boat. Place the boat in the center of the tube furnace.

-

Purging: Seal the furnace tube and purge the system with an inert gas (e.g., nitrogen) to remove air and moisture.

-

Reaction: Heat the furnace to a temperature between 350°C and 450°C.[4]

-

Gas Flow: Introduce a slow, steady stream of anhydrous hydrogen fluoride gas over the heated HgO. An optional co-flow of oxygen gas can be used to prevent the thermal decomposition of HgO back to elemental mercury.[4]

-

Reaction Time: Maintain the reaction conditions for several hours (e.g., 4-5 hours) to ensure complete conversion. The reaction is: HgO(s) + 2HF(g) → HgF₂(s) + H₂O(g).[1]

-

Cooling and Collection: After the reaction is complete, stop the flow of HF and cool the furnace to room temperature under a continued flow of inert gas.

-

Product Handling: Once cooled, the reaction boat containing the white to pale-yellow solid product (HgF₂) should be carefully removed and stored in a desiccator, as HgF₂ is hygroscopic.

Characterization by X-Ray Diffraction (XRD)

XRD is used to confirm the crystal structure and phase purity of the synthesized HgF₂. The powder diffraction method is most suitable.[11][12]

Objective: To obtain the X-ray diffraction pattern of the synthesized HgF₂ powder and identify its crystal structure.

Equipment:

-

Powder X-ray diffractometer with a Cu Kα (λ ≈ 1.54 Å) or similar X-ray source

-

Sample holder (e.g., zero-background silicon wafer or glass slide)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Gently grind a small amount of the synthesized HgF₂ powder using a mortar and pestle to ensure a fine, uniform particle size.

-

Mounting: Mount the fine powder onto the sample holder, ensuring a flat, smooth surface.

-

Instrument Setup: Place the sample holder in the diffractometer. Set the instrument parameters, such as the 2θ scan range (e.g., 10° to 90°), step size (e.g., 0.02°), and scan speed or counting time per step.[13]

-

Data Collection: Initiate the X-ray source and begin the scan. The instrument will measure the intensity of diffracted X-rays at each 2θ angle.

-

Data Analysis:

-

The resulting diffractogram (a plot of intensity vs. 2θ) will show a series of peaks.

-

Compare the positions (2θ values) and relative intensities of these peaks to a reference database (e.g., from the International Centre for Diffraction Data - ICDD) for this compound.

-

Confirmation of the fluorite structure (space group Fm-3m) is achieved if the experimental pattern matches the reference pattern.[1]

-

Data Presentation: Theory vs. Experiment

A key aspect of computational chemistry is benchmarking calculated results against experimental values. This comparison helps validate the accuracy of the theoretical models.

Table 1: Structural and Physical Properties of HgF₂

| Property | Theoretical/Calculated Value | Experimental Value |

| Crystal Structure | Cubic, Fluorite | Cubic, Fluorite[1] |

| Space Group | Fm-3m (No. 225) | Fm-3m (No. 225)[1] |

| Lattice Constant (a) | 5.68 Å (DFT)[14] | 5.54 Å[14] |

| Density | - | 8.95 g/cm³[1][2] |

| Melting Point | - | 645 °C (decomposes)[1][2] |

| Bulk Modulus (K₀) | - | 94.4 GPa[14][15] |

| Hg-F Bond Length | - | 1.94(2) Å (from EXAFS) |

Table 2: Electronic and Spectroscopic Properties of HgF₂

| Property | Theoretical/Calculated Value | Experimental Value |

| Electronic Band Gap | 4.16 eV (DFT-LDA, Indirect)[7] | Not available |

| Static Refractive Index | 1.26 (DFT)[5][14] | Not available |

| Vibrational Frequencies | Varies significantly with method | Not available in searched results |

Key Findings and Relationships

Computational and experimental studies of HgF₂ have revealed several key characteristics, highlighting the crucial link between theoretical models and real-world material properties.

The Importance of Relativistic Effects

Theoretical studies consistently show that relativistic effects are not negligible for mercury. They are responsible for the contraction of the 6s orbital, which influences bonding strength and electronic structure. Without considering relativity, calculations of properties for heavy elements like mercury would be significantly inaccurate.[3][4]

Structure and Bonding

Both theory and experiment confirm the ionic nature of the Hg-F bond and the stability of the fluorite crystal structure at ambient pressure.[5][14] DFT calculations have elucidated the electronic band structure, showing HgF₂ to be a wide-bandgap insulator.[7] High-pressure XRD experiments, complemented by DFT calculations, have revealed a pressure-induced phase transition from the cubic fluorite structure to an orthorhombic cotunnite-type structure at approximately 4.7 GPa.[14][15]

Conclusion

The study of this compound serves as an excellent example of a modern materials science investigation, where computational and experimental techniques are used in concert to build a comprehensive understanding of a material. DFT calculations, when properly accounting for relativistic effects, provide reliable predictions of HgF₂'s structural, electronic, and vibrational properties. These theoretical findings are corroborated by experimental techniques like XRD and spectroscopy, which confirm the predicted crystal structure and provide benchmark data for refining computational models. While the extreme toxicity of HgF₂ limits its practical applications, its study continues to provide valuable insights into the fundamental chemistry of heavy elements and the predictive power of computational science.

References

- 1. Mercury(II) fluoride - Wikipedia [en.wikipedia.org]

- 2. WebElements Periodic Table » Mercury » mercury difluoride [winter.group.shef.ac.uk]

- 3. Cas 13967-25-4,MERCURY(I) FLUORIDE | lookchem [lookchem.com]

- 4. US2757070A - Preparation of this compound by reaction of mercuric oxide and hydrogen fluoride gas - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Molecular structure of mercury(II) thiocyanate complexes based on DFT calculations and experimental UV-electron spectroscopy and Raman studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. arxiv.org [arxiv.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. X-ray Diffraction (XRD) - Overview | Malvern Panalytical [malvernpanalytical.com]

- 13. Principles and Techniques of X-Ray Diffraction (XRD) | Universal Lab Blog [universallab.org]

- 14. researchgate.net [researchgate.net]

- 15. osti.gov [osti.gov]

Mercuric Fluoride (CAS 7783-39-3): A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Mercuric fluoride (B91410) is an extremely hazardous substance that is fatal if inhaled, swallowed, or in contact with skin.[1][2][3] It causes damage to organs through prolonged or repeated exposure and is very toxic to aquatic life.[1][2] All handling must be performed by qualified personnel using a chemical fume hood and appropriate personal protective equipment (PPE). This document is for informational purposes only.

Executive Summary

Mercuric fluoride (HgF₂), CAS number 7783-39-3, is a white crystalline solid primarily used as a selective fluorinating agent in organic synthesis.[4][5] Its high reactivity and ability to introduce fluorine into organic molecules make it a valuable, albeit highly hazardous, reagent.[4] This guide provides a technical overview of its physicochemical properties, synthesis protocols, reaction applications, and critical safety procedures.

Physicochemical and Toxicological Data

Quantitative data for this compound are summarized below for clear reference.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 7783-39-3 | [4][5] |

| Molecular Formula | HgF₂ | [4][5] |

| Molecular Weight | 238.59 g/mol | [4][6] |

| Appearance | White, hygroscopic, crystalline solid/powder | [4][5] |

| Melting Point | 645 °C (decomposes) | [4][5] |

| Density | 8.95 g/cm³ | [4][5] |

| Solubility in Water | Reacts / Decomposes | [5][6] |

GHS Hazard Classification

| Hazard Class | Category | Statement |

| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed |

| Acute Toxicity, Dermal | Category 1 | H310: Fatal in contact with skin |

| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

| (Source:[1][2]) |

Synthesis and Experimental Protocols

The most common laboratory and industrial synthesis of this compound involves the reaction of mercuric oxide with anhydrous hydrogen fluoride.[5]

Experimental Protocol: Synthesis from Mercuric Oxide

Objective: To synthesize this compound (HgF₂) via the reaction of mercuric oxide (HgO) with anhydrous hydrogen fluoride (HF).

Reaction: HgO + 2HF → HgF₂ + H₂O[5]

Materials:

-

Mercuric oxide (HgO), dried

-

Anhydrous hydrogen fluoride (HF) gas

-

High-purity nitrogen (N₂) gas (for purging)

-

Reaction vessel resistant to HF (e.g., copper, nickel, or platinum)

-

Gas flow controllers and appropriate tubing

Methodology:

-

System Preparation: Assemble the reaction apparatus in a high-efficiency chemical fume hood. The apparatus consists of a reaction tube made of copper or platinum, connected to gas inlets for HF and N₂, and an outlet for waste gas scrubbing.

-

Reactant Loading: Place a weighed amount of dried mercuric oxide into the center of the reaction tube.

-

Purging: Purge the entire system with dry nitrogen gas to remove atmospheric moisture and oxygen.

-

Reaction Initiation: Heat the reaction tube to a temperature of at least 250 °C (a range of 350-450 °C is also cited for this process).[7]

-

Fluorination: Slowly introduce a controlled flow of anhydrous hydrogen fluoride gas over the heated mercuric oxide.

-

Reaction Completion: Continue the gas flow until the conversion to the white, fluffy powder of this compound is complete. The water vapor produced is carried away by the gas stream.

-

Purging and Cooling: Stop the HF flow and purge the system with dry nitrogen gas to remove any unreacted HF. Allow the system to cool to room temperature under the nitrogen atmosphere.

-

Product Handling: The resulting this compound must be handled under anhydrous conditions and stored in a tightly sealed container made of a compatible material (e.g., copper) to prevent hydrolysis from atmospheric moisture.[8]

Synthesis Workflow Diagram

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. echemi.com [echemi.com]

- 3. 7783-39-3 Cas No. | Mercury(II) fluoride | Apollo [store.apolloscientific.co.uk]

- 4. chemimpex.com [chemimpex.com]

- 5. Mercury(II) fluoride - Wikipedia [en.wikipedia.org]

- 6. Mercury fluoride (HgF2) | F2Hg | CID 82209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US2757070A - Preparation of this compound by reaction of mercuric oxide and hydrogen fluoride gas - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

Mercuric Fluoride: A Comprehensive Technical Guide to its Hazards and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mercuric fluoride (B91410) (HgF₂), a potent fluorinating agent, presents significant health and environmental hazards due to its high toxicity. This document provides an in-depth technical overview of the hazards and toxicity of mercuric fluoride, intended for researchers, scientists, and professionals in drug development. It consolidates available toxicological data, outlines experimental protocols for toxicity assessment, and elucidates the molecular mechanisms and signaling pathways implicated in its toxicity. Due to the limited availability of specific quantitative toxicological data for this compound, data for the closely related compound, mercuric chloride (HgCl₂), is included for comparative purposes where noted.

Chemical and Physical Properties

This compound is a white crystalline solid. Key chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | HgF₂ |

| Molar Mass | 238.59 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 645 °C (decomposes)[1][2][3] |

| Boiling Point | Not applicable |

| Solubility in Water | Reacts with water[1] |

| Density | 8.95 g/cm³[1] |

Hazards and GHS Classification

This compound is classified as a highly toxic substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard classifications:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed[4][5] |

| Acute Toxicity, Dermal | Category 1 | H310: Fatal in contact with skin[4][5] |

| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled[4][5] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure[4][5] |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life[4][5] |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects[4][5] |

Toxicological Data

Quantitative Toxicity Data for Mercuric Chloride (HgCl₂)

| Parameter | Species | Route | Value |

| LD50 | Rat | Oral | 1 mg/kg |

| LD50 | Rat | Dermal | 41 mg/kg |

| LC50 | Rat | Inhalation | 0.05 mg/L (4 hours) |

| IC50 | Neural cell lines | In vitro | 6.44 - 160.97 µmol/L[6] |

| LC50 | Human liver carcinoma (HepG2) cells | In vitro | 3.5 ± 0.6 µg/mL (48 hours)[1] |

Mechanisms of Toxicity and Signaling Pathways

The toxicity of this compound is primarily attributed to the action of the mercuric ion (Hg²⁺). The high-affinity binding of Hg²⁺ to sulfhydryl (-SH) groups in proteins and enzymes is a major mechanism of its toxic action. This interaction can lead to conformational changes in proteins, enzyme inhibition, and disruption of cellular functions.

Mercury-Induced Oxidative Stress and the Keap1-Nrf2 Pathway

Mercuric compounds are known to induce oxidative stress by generating reactive oxygen species (ROS) and depleting intracellular antioxidants, such as glutathione (B108866) (GSH).[7][8][9] The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it activates the transcription of antioxidant and cytoprotective genes. Mercuric ions can directly interact with the sulfhydryl groups of Keap1, leading to the activation of the Nrf2 pathway as a cellular defense response.[10][11][12]

Caption: Mercury-Induced Oxidative Stress and Nrf2 Pathway Activation.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Exposure to mercuric compounds can lead to the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK1/2, p38, and JNK.[13][14] Activation of these pathways can, in turn, trigger downstream events such as inflammation, apoptosis, and cell proliferation.[15]

Caption: MAPK Signaling Pathway Activation by this compound.

Nuclear Factor-kappaB (NF-κB) Signaling Pathway

The NF-κB signaling pathway plays a crucial role in regulating immune and inflammatory responses, cell proliferation, and apoptosis. Mercuric ions have been shown to attenuate the activation of NF-κB.[16][17] This inhibition is thought to occur through the binding of Hg²⁺ to critical thiol groups in proteins involved in the NF-κB activation cascade, such as IκB kinase (IKK) and NF-κB subunits themselves.[18][19] The attenuation of NF-κB activation may contribute to the apoptotic effects of mercury exposure in certain cell types.[17]

Caption: Attenuation of NF-κB Signaling by this compound.

Experimental Protocols for Toxicity Assessment

Standardized protocols are essential for the accurate assessment of the toxicity of chemical substances. The following sections outline the methodologies for key toxicological assays based on OECD (Organisation for Economic Co-operation and Development) guidelines and other established protocols.

Acute Toxicity Testing (LD50/LC50 Determination)

The determination of the median lethal dose (LD50) or concentration (LC50) is a fundamental step in acute toxicity assessment. The OECD provides several guidelines for these tests.

Caption: Workflow for Acute Oral Toxicity Testing.

-

Principle: Groups of animals are administered a single dose of the test substance.[20][21] The animals are then observed for a specified period, and the dose that is lethal to 50% of the population is determined.[20]

-

Test Animals: Typically, young adult rats of a single sex (usually females) are used.[22][23]

-

Procedure:

-

Dose Selection: A sighting study may be performed to determine the appropriate starting dose.[22] OECD guidelines provide fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[22]

-

Administration: The substance is administered orally by gavage.[22]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[24]

-

Necropsy: A gross necropsy is performed on all animals at the end of the observation period.[22]

-

-

Data Analysis: The LD50 is calculated using appropriate statistical methods based on the mortality data.

-

Principle: A single dose of the test substance is applied to the skin of experimental animals.[6][25]

-

Test Animals: Adult rats or rabbits are commonly used.[6]

-

Procedure:

-

Preparation: The fur is removed from the dorsal area of the trunk of the animals.[26]

-

Application: The test substance is applied to the shaved skin and covered with a porous gauze dressing for 24 hours.[6][26]

-

Observation: Animals are observed for at least 14 days for signs of toxicity and mortality.[26]

-

-

Data Analysis: The dermal LD50 is determined.

-

Principle: Animals are exposed to the test substance in the form of a gas, vapor, or aerosol for a defined period.[1][3][27]

-

Test Animals: Rats are the preferred species.[3]

-

Procedure:

-

Data Analysis: The LC50 is calculated.

In Vitro Cytotoxicity Assays

In vitro cytotoxicity assays are used to assess the toxic effects of a substance on cultured cells.

-

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[28]

-

Procedure:

-

Cell Culture: Adherent or suspension cells are cultured in a 96-well plate.

-

Exposure: Cells are exposed to various concentrations of the test substance for a defined period (e.g., 24 or 48 hours).[29]

-

MTT Addition: MTT solution is added to each well, and the plate is incubated.[30][31]

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[30]

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570-590 nm.[28]

-

-

Data Analysis: The percentage of cell viability is calculated relative to an untreated control, and the IC50 or LC50 can be determined.

Genotoxicity Assays

Genotoxicity assays are used to determine if a substance can cause damage to genetic material.

-

Principle: This test evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.[32][33]

-

Cell Types: Human peripheral blood lymphocytes or established cell lines like Chinese hamster ovary (CHO) cells can be used.[32]

-

Procedure:

-

Cell Culture and Exposure: Cell cultures are exposed to the test substance with and without metabolic activation (S9 mix).[32]

-

Metaphase Arrest: A metaphase-arresting substance (e.g., colcemid) is added to the cultures.[33]

-

Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained.

-

Microscopic Analysis: Metaphase cells are analyzed microscopically for chromosomal aberrations.[33]

-

-

Data Analysis: The frequency of aberrant cells is compared between treated and control groups.[34]

Conclusion

This compound is a highly hazardous substance with significant acute and chronic toxicity. Its primary mechanism of toxicity involves the interaction of the mercuric ion with sulfhydryl groups of proteins, leading to widespread cellular dysfunction. Key signaling pathways, including the Keap1-Nrf2, MAPK, and NF-κB pathways, are affected by this compound exposure. While specific quantitative toxicity data for this compound is limited, data from the closely related mercuric chloride indicate a high degree of toxicity. Strict adherence to safety protocols and the use of appropriate personal protective equipment are imperative when handling this compound. Further research is warranted to establish specific LD50 and LC50 values for this compound and to further elucidate the intricate molecular mechanisms underlying its toxicity.

References

- 1. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 2. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]

- 3. oecd.org [oecd.org]

- 4. echemi.com [echemi.com]

- 5. Mercury fluoride (HgF2) | F2Hg | CID 82209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Acute Dermal Toxicity OECD 402 - Toxicology IND Services [toxicology-ind.com]

- 7. researchgate.net [researchgate.net]

- 8. Mercury-Induced Oxidative Stress Response in Benthic Foraminifera: An In Vivo Experiment on Amphistegina lessonii - PMC [pmc.ncbi.nlm.nih.gov]

- 9. neurosociety.org.ng [neurosociety.org.ng]

- 10. mdpi.com [mdpi.com]

- 11. The Role of the Keap1/Nrf2 Pathway in the Cellular Response to Methylmercury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mercuric Chloride Induced Ovarian Oxidative Stress by Suppressing Nrf2-Keap1 Signal Pathway and its Downstream Genes in Laying Hens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Selective activation in the MAPK pathway by Hg(II) in precision-cut rabbit renal cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mercury induces proliferation and reduces cell size in vascular smooth muscle cells through MAPK, oxidative stress and cyclooxygenase-2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Molecular Pathways Associated With Methylmercury-Induced Nrf2 Modulation [frontiersin.org]

- 16. Mercuric ion attenuates nuclear factor-kappaB activation and DNA binding in normal rat kidney epithelial cells: implications for mercury-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Attenuation of nuclear factor kappa B (NF-kappaB) promotes apoptosis of kidney epithelial cells: a potential mechanism of mercury-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Toxicity of Mercury and Its Chemical Compounds: Molecular Mechanisms and Environmental and Human Health Implications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. stacks.cdc.gov [stacks.cdc.gov]

- 20. researchgate.net [researchgate.net]

- 21. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 22. oecd.org [oecd.org]

- 23. m.youtube.com [m.youtube.com]

- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 25. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]

- 26. scribd.com [scribd.com]

- 27. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 28. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

- 31. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 32. criver.com [criver.com]

- 33. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 34. agc-chemicals.com [agc-chemicals.com]

A Comprehensive Technical Guide to the Safe Handling and Storage of Mercuric Fluoride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols for handling and storing mercuric fluoride (B91410). Given its high toxicity and reactivity, strict adherence to these procedures is critical to ensure the safety of laboratory personnel and the environment.

Hazard Identification and Physicochemical Properties

Mercuric fluoride is a highly hazardous substance that can be fatal if swallowed, inhaled, or in contact with skin.[1][2] It is also very toxic to aquatic life with long-lasting effects.[1][3] The compound is moisture-sensitive and can decompose when exposed to water or moist air, releasing hazardous substances like gaseous hydrogen fluoride (HF).[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | HgF₂ | [1] |

| Molecular Weight | 238.59 g/mol | [1] |

| Appearance | Light red powder solid | [1] |

| Odor | No information available | [1] |

| Melting Point | 570°C | [2] |

| Solubility | Decomposed by water | [4] |

Exposure Controls and Personal Protective Equipment (PPE)

Due to the severe toxicity of this compound, robust exposure controls are paramount. All work with this compound must be conducted in a designated area, within a certified chemical fume hood.[3][5]

Table 2: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is necessary if exposure limits are exceeded or if irritation is experienced.[1] | To prevent fatal inhalation of this compound dust. |

| Eye/Face | Chemical safety goggles and a face shield are required.[6] | To protect against splashes and dust that can cause severe eye damage. |

| Skin/Body | Wear impervious gloves (e.g., Neoprene, Nitrile rubber) and appropriate protective clothing to prevent any skin exposure.[1] A lab coat and a chemical splash apron are also recommended. | To prevent fatal skin contact and absorption. |

Safe Handling and Experimental Protocols

When handling this compound, it is crucial to minimize dust generation and accumulation. Do not eat, drink, or smoke in the handling area.[1][2] Wash hands and any exposed skin thoroughly after handling.[1][7]

Experimental Workflow for Handling this compound

Storage Procedures and Incompatibilities

This compound must be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][5] The storage area should be locked to restrict access.[1][2] It is crucial to avoid exposure to moist air or water due to its moisture sensitivity.[1]

Chemical Incompatibility Diagram

Emergency Procedures

In case of any exposure or spill, immediate and appropriate action is critical.

Table 3: First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[1][2] If not breathing, give artificial respiration.[1] |

| Skin Contact | Immediately take off all contaminated clothing and wash the affected area with plenty of soap and water.[1][2] Immediate medical attention is required.[1] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1] Immediate medical attention is required.[1] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[1] |

Spill Response Protocol

In the event of a spill, evacuate the area and ensure adequate ventilation.[5] For small spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust. Do not let the chemical enter the drains or environment.[1][2]

Spill Response Decision Tree

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. MERCURY(I) FLUORIDE - Safety Data Sheet [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. Mercury fluoride (HgF2) | F2Hg | CID 82209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pfaltzandbauer.com [pfaltzandbauer.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

Mercuric Fluoride: A Comprehensive Technical Guide to its Safe Handling and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data for mercuric fluoride (B91410) (HgF₂). The information is intended for researchers, scientists, and professionals in drug development who may handle or encounter this compound. This document consolidates critical safety data, detailed experimental protocols, and an exploration of the toxicological pathways associated with mercuric fluoride exposure.

Section 1: Chemical and Physical Properties

This compound is a white crystalline solid that is highly toxic and requires careful handling.[1] It is used in organic synthesis as a fluorinating agent.[1] The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Chemical Formula | HgF₂ | [1][2] |

| Molecular Weight | 238.59 g/mol | [1][3] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 645 °C (decomposes) | [2] |

| Density | 8.95 g/cm³ | [1][2] |

| Solubility in Water | Reacts | [2] |

Section 2: Hazard Identification and Safety Precautions

This compound is classified as a highly toxic substance. It is fatal if swallowed, inhaled, or in contact with skin.[4] It can also cause damage to organs through prolonged or repeated exposure.[4] Due to its high toxicity, stringent safety measures must be implemented when handling this compound.

GHS Hazard Statements:

-

H300: Fatal if swallowed

-

H310: Fatal in contact with skin

-

H330: Fatal if inhaled

-

H373: May cause damage to organs through prolonged or repeated exposure

-

H410: Very toxic to aquatic life with long lasting effects

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a chemical-resistant suit, and boots.

-

Respiratory Protection: Use a full-facepiece supplied-air respirator.

All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood. An emergency eyewash station and safety shower must be readily accessible.

Section 3: Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reaction of mercuric oxide (HgO) with hydrogen fluoride (HF).[2]

Reaction: HgO + 2HF → HgF₂ + H₂O[2]

Detailed Protocol:

-

Preparation: All reactions must be carried out in a dry, inert atmosphere (e.g., nitrogen or argon) within a dedicated fume hood. All glassware and equipment must be thoroughly dried to prevent the formation of hydrofluoric acid.

-

Reaction Setup: A reaction vessel made of a material resistant to hydrogen fluoride (e.g., a platinum or a specialized polymer flask) is charged with a pre-weighed amount of high-purity mercuric oxide.

-

Reaction Execution: Anhydrous hydrogen fluoride gas is slowly bubbled through the reaction vessel containing the mercuric oxide. The reaction is typically carried out at an elevated temperature, for instance, by passing the gaseous mixture over mercuric oxide at a temperature of at least 450°C.[5]

-

Work-up and Isolation: After the reaction is complete, the excess hydrogen fluoride is carefully removed by purging the system with an inert gas. The resulting white solid, this compound, is then collected and stored in a tightly sealed, moisture-proof container.

Quantitative Analysis of this compound

The purity of the synthesized this compound can be determined by analyzing the mercury and fluoride content separately.

Mercury Analysis (Cold Vapor Atomic Absorption Spectroscopy - CVAAS):

-

Sample Preparation: A precisely weighed sample of this compound is carefully dissolved in a suitable acidic matrix, ensuring complete dissolution. This step must be performed in a fume hood due to the high toxicity of the compound.

-

Reduction: The mercuric ions (Hg²⁺) in the solution are reduced to elemental mercury (Hg⁰) using a reducing agent such as stannous chloride.

-

Analysis: The elemental mercury vapor is then purged from the solution with a stream of inert gas and passed through the absorption cell of a CVAAS instrument. The absorbance of light by the mercury atoms is proportional to the concentration of mercury in the sample.[6]

Fluoride Analysis (Ion-Selective Electrode - ISE):

-

Sample Preparation: A known quantity of the this compound sample is dissolved in a total ionic strength adjustment buffer (TISAB) to maintain a constant ionic strength and pH, and to decomplex any metal-fluoride complexes.

-

Measurement: A fluoride ion-selective electrode and a reference electrode are immersed in the sample solution. The potential difference between the two electrodes is measured using a potentiometer.

-

Quantification: The concentration of fluoride is determined by comparing the measured potential to a calibration curve prepared from standard fluoride solutions.[7]

Section 4: Toxicological Profile and Signaling Pathways

The toxicity of this compound is a composite of the toxic effects of both the mercuric ion (Hg²⁺) and the fluoride ion (F⁻).

Mercury-Induced Toxicity

The primary mechanism of mercury toxicity involves its high affinity for sulfhydryl groups in proteins and enzymes.[8] This interaction can lead to enzyme inactivation and disruption of cellular functions. A key pathway affected by mercury is the cellular antioxidant defense system.

Oxidative Stress Pathway:

Mercury exposure leads to the generation of reactive oxygen species (ROS), inducing oxidative stress.[9][10] This depletes the cell's primary antioxidant, glutathione (B108866) (GSH), and inhibits crucial antioxidant enzymes such as glutathione peroxidase (GPx) and superoxide (B77818) dismutase (SOD).[11][12] The Keap1-Nrf2 pathway, a major regulator of the antioxidant response, is also affected.[13][14]

Caption: Mercury-induced oxidative stress pathway.

Fluoride-Induced Toxicity

Fluoride ions can also induce oxidative stress and inhibit the activity of several enzymes.[15][16][17] One of the well-studied targets of fluoride is the enzyme enolase, a key component of the glycolytic pathway.[18] Fluoride can also disrupt cellular signaling by interfering with G-protein coupled receptors.

Fluoride-Induced Enzyme Inhibition and Cellular Stress:

Fluoride can inhibit metalloenzymes by forming stable complexes with the metal cofactors.[18] For instance, fluoride inhibits enolase by forming a complex with magnesium and phosphate (B84403) at the active site.[19] Fluoride exposure can also lead to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).

Caption: Fluoride-induced enzyme inhibition and cellular stress.

Section 5: First Aid and Emergency Procedures

In the event of exposure to this compound, immediate and appropriate first aid is critical.

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Section 6: Disposal Considerations

Waste this compound and contaminated materials must be disposed of as hazardous waste. Follow all federal, state, and local regulations for hazardous waste disposal. Contact a licensed professional waste disposal service to dispose of this material.

This technical guide is intended to provide essential safety and toxicological information for this compound. It is not exhaustive, and users should consult additional resources and their institution's safety protocols before handling this hazardous compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Mercury(II) fluoride - Wikipedia [en.wikipedia.org]

- 3. Mercury fluoride (HgF2) | F2Hg | CID 82209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mercury fluoride (HgF2) | F2Hg | CID 82209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US2757070A - Preparation of this compound by reaction of mercuric oxide and hydrogen fluoride gas - Google Patents [patents.google.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Glutathione antioxidant system and methylmercury-induced neurotoxicity: an intriguing interplay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mercury-Induced Oxidative Stress Response in Benthic Foraminifera: An In Vivo Experiment on Amphistegina lessonii - PMC [pmc.ncbi.nlm.nih.gov]

- 11. neurosociety.org.ng [neurosociety.org.ng]

- 12. Modulation of lipid peroxidation and antioxidant defense systems in rat intestine by subchronic fluoride and ethanol administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methylmercury-Mediated Oxidative Stress and Activation of the Cellular Protective System [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Molecular basis of fluoride toxicities: Beyond benefits and implications in human disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Principles of fluoride toxicity and the cellular response: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fluoridealert.org [fluoridealert.org]

- 18. mdpi.com [mdpi.com]

- 19. Fluoride inhibition of enolase: crystal structure and thermodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Decomposition of Mercuric Fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of mercuric fluoride (B91410) (HgF₂). The information is curated for professionals in research and development who require detailed data and experimental protocols.

Introduction

Mercuric fluoride (HgF₂), also known as mercury(II) fluoride, is an inorganic compound with applications as a fluorinating agent in organic synthesis.[1] Understanding its thermal stability and decomposition pathway is critical for its safe handling, application in high-temperature processes, and for predicting its environmental fate. This document outlines the known properties, decomposition characteristics, and generalized experimental protocols for studying the thermal behavior of this compound.

Physicochemical Properties of this compound

This compound is a white crystalline solid under standard conditions.[1][2][3] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | HgF₂ | [1][2][3] |

| Molar Mass | 238.59 g/mol | [1][2] |

| Appearance | White crystalline powder, hygroscopic | [1][3][4] |

| Density | 8.95 g/cm³ | [1][3][4] |

| Melting Point | 645 °C (decomposes) | [1][3][4] |

| Solubility | Reacts with water | [2][3][5] |

Thermal Decomposition

This compound undergoes thermal decomposition at its melting point of 645 °C.[1][3][4] The primary decomposition products are expected to be elemental mercury and fluorine gas. This is analogous to the thermal decomposition of other simple mercury compounds like mercuric oxide, which decomposes into mercury and oxygen.[6][7][8]

The overall decomposition reaction can be represented as:

HgF₂(s) → Hg(g) + F₂(g)

| Parameter | Value | Notes |

| Decomposition Temperature | 645 °C | [1][3][4] |

| Activation Energy (Ea) | Data not available | Requires experimental determination through techniques like TGA/DSC. |

| Pre-exponential Factor (A) | Data not available | Requires experimental determination. |

Experimental Protocols for Thermal Analysis

A detailed experimental protocol to investigate the thermal decomposition of this compound would typically involve thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and mass spectrometry (MS) to identify the evolved gases. The following is a generalized protocol based on methodologies used for other metal fluorides.[9][10][11]

-

Thermogravimetric Analyzer (TGA) coupled with a Mass Spectrometer (MS): To measure mass loss as a function of temperature and identify gaseous decomposition products.

-

Differential Scanning Calorimeter (DSC): To measure heat flow and determine the enthalpy of decomposition.[12][13]

-

Furnace with Temperature Controller: Capable of reaching at least 700 °C with a programmable heating rate.

-

Sample Holder: A crucible made of an inert material such as nickel or platinum is essential, as fluorine gas is highly reactive.[10][11] Nickel capillaries, passivated with fluorine gas at high temperatures, have been successfully used for similar studies.[10][11]

-

Inert Gas Supply: High-purity argon or nitrogen to provide a controlled atmosphere and carry away decomposition products.

-

Sample Preparation: A small, precisely weighed sample of this compound (typically 0.5-5 mg) is placed into the inert crucible.[9] Due to the hygroscopic nature of HgF₂, sample handling should be performed in a dry box or glovebox with an inert atmosphere.[11]

-

Atmosphere Control: The sample is placed in the analyzer, and the system is purged with a high-purity inert gas (e.g., argon) at a constant flow rate (e.g., 3.5 cm³/min) to remove any air and moisture.[11] An inert gas flow is maintained throughout the experiment to ensure the efficient removal of the gaseous products, which can otherwise inhibit the decomposition process.[10]

-

Thermal Program: The sample is heated at a constant rate (e.g., 3 °C/min) from ambient temperature to a temperature above the decomposition point (e.g., 700 °C).[14]

-

Data Collection: Mass loss (TGA), heat flow (DSC), and the mass-to-charge ratio of evolved gases (MS) are recorded continuously throughout the heating program.

-

The TGA curve will show a sharp decrease in mass corresponding to the decomposition of HgF₂. The onset temperature of this mass loss is the decomposition temperature.

-

The DSC curve will show an endothermic peak corresponding to the energy required to break the Hg-F bonds.

-

The mass spectrometer will detect the evolving gases. The presence of signals corresponding to elemental mercury (Hg) and fluorine gas (F₂) would confirm the decomposition pathway.

Mandatory Visualizations

Caption: Thermal decomposition pathway of this compound.

Caption: Workflow for thermal analysis of this compound.

Safety Considerations

This compound is highly toxic by ingestion, inhalation, and skin absorption and may have cumulative adverse effects.[2] The decomposition products, elemental mercury vapor and fluorine gas, are also extremely toxic and corrosive. All handling and experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

The thermal decomposition of this compound occurs at approximately 645 °C, yielding elemental mercury and fluorine gas. While the fundamental properties and decomposition temperature are known, a significant data gap exists regarding the reaction kinetics. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to conduct further detailed investigations into the thermal behavior of this compound. Strict adherence to safety protocols is paramount when working with highly toxic mercury compounds and their decomposition products.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Mercury fluoride (HgF2) | F2Hg | CID 82209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mercury(II) fluoride - Wikipedia [en.wikipedia.org]

- 4. strem.com [strem.com]

- 5. Mercury(I) fluoride - Wikipedia [en.wikipedia.org]

- 6. quora.com [quora.com]

- 7. What happen when Mercuric oxide heated and undergoes thermal decomposition ? [doubtnut.com]

- 8. m.youtube.com [m.youtube.com]

- 9. osti.gov [osti.gov]

- 10. ftp.esrf.fr [ftp.esrf.fr]

- 11. researchgate.net [researchgate.net]

- 12. Differential scanning calorimetry and fluorimetry measurements of monoclonal antibodies and reference proteins: Effect of scanning rate and dye selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A high-throughput differential scanning fluorimetry method for rapid detection of thermal stability and iron saturation in lactoferrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. colorado.edu [colorado.edu]

An In-depth Technical Guide to the Reactivity of Mercuric Fluoride with Water

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mercuric fluoride (B91410) (HgF₂), a potent fluorinating agent, exhibits significant reactivity with water. This technical guide provides a comprehensive overview of the current understanding of the hydrolysis of mercuric fluoride. It covers the reaction's chemical principles, thermodynamic considerations, and safety protocols. Detailed experimental methodologies for the analysis of this reaction are presented, alongside a compilation of relevant physicochemical data. This document aims to be a critical resource for professionals working with or encountering this compound in research and development settings.

Introduction

This compound (HgF₂), also known as mercury(II) fluoride, is a white, hygroscopic crystalline solid.[1][2] It is a powerful fluorinating agent utilized in various chemical syntheses. However, its high reactivity, particularly with water, presents significant challenges in its handling and application. Understanding the nature of its interaction with water is crucial for ensuring safety, predicting reaction outcomes, and developing appropriate storage and disposal procedures. This guide synthesizes the available scientific information on the hydrolysis of this compound, offering a technical resource for laboratory and industrial applications.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its proper handling and for understanding its chemical behavior.

**Table 1: Physicochemical Properties of this compound (HgF₂) **

| Property | Value | References |

| Chemical Formula | HgF₂ | [1][2] |

| Molar Mass | 238.59 g/mol | [2] |

| Appearance | White, hygroscopic cubic crystals | [1] |

| Density | 8.95 g/cm³ | [1] |

| Melting Point | 645 °C (decomposes) | [1] |

| Solubility in Water | Reacts | [1] |

| CAS Number | 7783-39-3 | [1][2] |

Reactivity with Water: Hydrolysis of this compound

This compound is highly sensitive to moisture and undergoes hydrolysis upon contact with water.[3] While the reaction with water is acknowledged, a definitive, balanced chemical equation for the complete hydrolysis of this compound is not consistently reported in the literature. The primary product of this reaction is hydrofluoric acid (HF).

Based on general principles of metal fluoride hydrolysis, a plausible reaction is the formation of mercury(II) oxide (HgO) and hydrofluoric acid:

HgF₂(s) + H₂O(l) → HgO(s) + 2HF(aq)

It is also reported that this compound can form a hydrate (B1144303) upon contact with water, which then dissociates upon heating, releasing hydrogen fluoride.

In contrast, the hydrolysis of mercurous fluoride (Hg₂F₂) is well-documented and proceeds via a disproportionation reaction:

Hg₂F₂(s) + H₂O(l) → Hg(l) + HgO(s) + 2HF(aq) [4][5]

Proposed Reaction Pathway

The hydrolysis of this compound likely proceeds through the coordination of water molecules to the mercury(II) center, followed by the elimination of hydrogen fluoride.

Quantitative Data

Quantitative data on the kinetics and thermodynamics of this compound hydrolysis is scarce in publicly available literature. The rapid and vigorous nature of the reaction makes such studies challenging.

Table 2: Summary of Available Quantitative Data

| Parameter | Value | Notes |